molecular formula C12H12O4 B1268053 Ethyl 7-methoxy-1-benzofuran-2-carboxylate CAS No. 50551-58-1

Ethyl 7-methoxy-1-benzofuran-2-carboxylate

Cat. No. B1268053
CAS RN: 50551-58-1
M. Wt: 220.22 g/mol
InChI Key: SXCMZYVXJUJIDJ-UHFFFAOYSA-N
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Patent
US06323235B1

Procedure details

To N,N-dimethylformamide (300 ml), o-vanillin (25.2 g), ethyl chloroacetate (23.5 ml) and potassium carbonate (45 mg) were added and the resulting mixture was stirred at 120° C. for 14 hours. The reaction mixture was filtered to remove insoluble inorganic salts, and 1N hydrochloric acid (50 ml) was added to the mixture to stop the reaction. Distilled water (250 ml) was added and the resulting mixture was extracted 4 times with totally 150 ml of ethyl acetate containing 15% of n-hexane. The organic layers were washed with distilled water (100 ml) and with saturated brine (100 ml), and dried over anhydrous sodium sulfate. The sodium sulfate was removed by filtration and the solvent was concentrated to dryness under reduced pressure. The residue was purified by column chromatography (solvent: n-hexane/ethyl acetate=10/1 to 5/1) using silica gel to obtain the desired compound (17.4 g, yield: 48%) in the form of colorless needle-shaped crystals.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
CN(C)C=O.O=[CH:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:11]([O:12][CH3:13])[C:9]=1[OH:10].Cl[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20].C(=O)([O-])[O-].[K+].[K+]>O>[CH3:13][O:12][C:11]1[C:9]2[O:10][C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:7][C:8]=2[CH:16]=[CH:15][CH:14]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
25.2 g
Type
reactant
Smiles
O=CC1=C(O)C(OC)=CC=C1
Name
Quantity
23.5 mL
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
45 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 120° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble inorganic salts, and 1N hydrochloric acid (50 ml)
ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted 4 times with totally 150 ml of ethyl acetate containing 15% of n-hexane
WASH
Type
WASH
Details
The organic layers were washed with distilled water (100 ml) and with saturated brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The sodium sulfate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (solvent: n-hexane/ethyl acetate=10/1 to 5/1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC1=CC=CC=2C=C(OC21)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.